molecular formula C14H13N3 B13010844 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile

Cat. No.: B13010844
M. Wt: 223.27 g/mol
InChI Key: CPYRYEJCXXYGJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-6-chloronicotinonitrile with methyl(phenyl)amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, a phenyl group, and a nitrile group on the nicotinonitrile scaffold makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3/c1-11-8-12(9-15)10-16-14(11)17(2)13-6-4-3-5-7-13/h3-8,10H,1-2H3

InChI Key

CPYRYEJCXXYGJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N

Origin of Product

United States

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